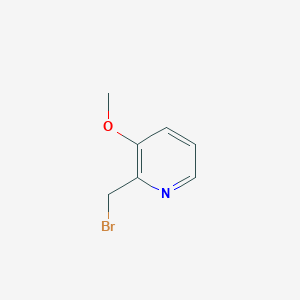

2-(Bromomethyl)-3-methoxypyridine

Description

2-(Bromomethyl)-3-methoxypyridine is a brominated pyridine derivative characterized by a bromomethyl (-CH2Br) group at position 2 and a methoxy (-OCH3) group at position 3 on the pyridine ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive bromomethyl group facilitates nucleophilic substitutions or cross-coupling reactions.

Propriétés

IUPAC Name |

2-(bromomethyl)-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKBCDCUFUKBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695236 | |

| Record name | 2-(Bromomethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889360-84-3 | |

| Record name | 2-(Bromomethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Preparation of 2-Bromo-3-hydroxypyridine

- Reagents and Conditions:

- 3-Hydroxypyridine dissolved in aqueous sodium hydroxide (40% w/w).

- The sodium hydroxide solution is precooled to -10 to 0 °C using an ice-salt bath.

- Liquid bromine is added dropwise to the cooled sodium hydroxide solution, maintaining the temperature at 10-15 °C during addition.

- The 3-hydroxypyridine solution is then added dropwise into the bromine solution.

- The reaction mixture is stirred at room temperature for 2.5 to 3 hours.

- The pH is adjusted to 7 using an acid (commonly sulfuric acid).

- The crude product is recrystallized from 75% ethanol to yield 2-bromo-3-hydroxypyridine.

Step 2: Conversion to 2-(Bromomethyl)-3-methoxypyridine

- Reagents and Conditions:

- Sodium metal is added to methanol to generate sodium methoxide.

- The 2-bromo-3-hydroxypyridine is dissolved in dimethylformamide (DMF) and added to the sodium methoxide solution.

- The mixture is refluxed under oil bath conditions.

- After 10-15 minutes, most methanol is removed by vacuum distillation.

- Methyl iodide is added to the reaction mixture and stirred overnight at room temperature to complete methylation.

- DMF is removed by vacuum distillation.

- The residue is cooled, extracted with diethyl ether, washed twice with saturated aqueous sodium chloride, dried, and distilled to obtain pure this compound.

Advantages and Data

| Parameter | Details |

|---|---|

| Sodium hydroxide concentration | 40% aqueous solution |

| Bromination temperature | -10 to 15 °C |

| Reaction time (bromination) | 2.5 - 3 h |

| Recrystallization solvent | 75% ethanol |

| Methylation reagent | Methyl iodide |

| Yield | High yield reported (exact % not specified) |

| Purity | High purity after distillation |

- This method offers mild reaction conditions, short synthetic route, and high yield.

- The bromination step is carefully controlled by temperature to avoid over-bromination or side reactions.

- The methylation step uses methyl iodide for efficient conversion of hydroxyl to methoxy group.

Preparation Method 2: From 2-Nitro-3-methoxypyridine (One-Pot Bromination)

Reaction Description

- Reagents and Conditions:

- 2-Nitro-3-methoxypyridine is dissolved in an organic acid solvent (e.g., formic acid).

- Hydrogen bromide (40% aqueous solution) is added as the brominating agent in a molar ratio of 1:2 to 1:3 (preferably 1:2 to 1:2.5 relative to the pyridine).

- The mixture is slowly heated to 100-140 °C (preferably 120-130 °C) and maintained for 4-7 hours (preferably 5-6 hours).

- After reaction completion, the mixture is cooled to room temperature.

- Most solvent is removed by vacuum distillation.

- A yellow solid precipitates, which is filtered and washed with organic solvents (ethyl acetate or dichloromethane).

- The solid is dissolved in a small amount of water, and the pH is adjusted to 7-8 with alkali (e.g., sodium carbonate).

- The resulting solid is filtered, washed with water, and dried to yield this compound.

Experimental Data (Example)

| Parameter | Details |

|---|---|

| Starting material | 2-Nitro-3-methoxypyridine (14 g) |

| Solvent | Formic acid (42 mL) |

| Brominating agent | Hydrogen bromide (40%, 44.1 g) |

| Reaction temperature | 130 °C |

| Reaction time | 5 hours |

| Yield | 90.3% |

| Product purity (by LC) | 99.5% |

- This method is advantageous due to the use of readily available starting materials and relatively simple operation.

- The high temperature and acidic conditions facilitate efficient bromination.

- The process is scalable and produces high purity product with excellent yield.

Comparative Analysis of the Two Methods

| Feature | Method 1 (3-Hydroxypyridine Route) | Method 2 (2-Nitro-3-methoxypyridine Route) |

|---|---|---|

| Number of steps | Two-step (bromination + methylation) | One-step bromination with post-reaction workup |

| Starting materials availability | 3-Hydroxypyridine (commercially available) | 2-Nitro-3-methoxypyridine (commercially available) |

| Reaction conditions | Mild temperature (-10 to 15 °C for bromination) | High temperature (100-140 °C) in acidic medium |

| Use of hazardous reagents | Liquid bromine, sodium metal, methyl iodide | Hydrogen bromide (40%) |

| Yield | High (not precisely quantified) | High (~90%) |

| Purification | Recrystallization and distillation | Filtration and washing |

| Scalability | Moderate, due to handling bromine and sodium metal | High, simpler operation |

| Safety considerations | Requires careful temperature control and handling of bromine and sodium metal | Requires handling of corrosive hydrogen bromide and high temperature |

Summary of Research Findings

- The preparation of this compound can be efficiently achieved by either selective bromination of 3-hydroxypyridine derivatives followed by methylation or by direct bromination of 2-nitro-3-methoxypyridine under acidic conditions.

- The first method offers mild conditions and controlled reaction steps but involves multiple reagents and purification steps.

- The second method provides a more straightforward, one-pot approach with high yield and purity, suitable for industrial scale-up.

- Both methods avoid harsh reaction conditions and provide high product quality, which is essential for downstream applications in pharmaceutical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Bromomethyl)-3-methoxypyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is 3-methoxypyridine.

Applications De Recherche Scientifique

2-(Bromomethyl)-3-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-3-methoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The methoxy group can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and interaction with other molecules.

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the nature of the bioactive molecules derived from this compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-(Bromomethyl)-3-methoxypyridine can be contextualized by comparing it to structurally related brominated pyridines. Below is a detailed analysis:

Substituent Position and Electronic Effects

- 5-Bromo-2-methoxy-3-methylpyridine (CAS 22591176, MW 202.05): This analog features a bromo group at position 5, methoxy at position 2, and methyl at position 3. Its refractive index (1.554) and purity (97%) are documented .

- 3-Bromo-5-methoxypyridine (CAS 50720-12-2, MW 188.02):

With bromo and methoxy groups at positions 3 and 5, respectively, this compound lacks the reactive bromomethyl functionality. It is widely used as a building block for nicotinic acetylcholine receptor ligands, highlighting the importance of substituent positioning in bioactivity .

Functional Group Variations

- 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5): The addition of an amino group at position 3 increases basicity and hydrogen-bonding capacity, making it suitable for coordination chemistry. Its similarity score (0.82) to the target compound underscores structural overlap but distinct reactivity due to the amino group .

- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1214377-42-0):

The trifluoromethyl (-CF3) group at position 3 introduces strong electron-withdrawing effects, enhancing electrophilic character at the brominated site. This modification is advantageous in fluorinated drug candidates .

Comparative Data Table

Key Observations

- Bioactivity : Substituent position significantly impacts receptor binding, as seen in TC-1698 (Ki = 0.78 nM for α4β2 receptors) .

Activité Biologique

- Chemical Formula: C₇H₉BrN O

- Molecular Weight: Approximately 182.06 g/mol

- Structure: The presence of the bromomethyl group enhances its reactivity, allowing it to undergo nucleophilic substitution reactions, which is crucial for synthesizing more complex organic molecules.

Biological Activity Overview

Research indicates that compounds similar to 2-(Bromomethyl)-3-methoxypyridine exhibit a range of biological activities, including interactions with enzymes and receptors. These interactions may lead to inhibition or activation of specific biological pathways, making them significant in pharmacological applications.

Potential Therapeutic Effects

- CNS Disorders: Pyridine derivatives are often explored for their therapeutic effects on central nervous system (CNS) disorders. For instance, compounds with similar structures have shown promise in modulating neurotransmitter systems.

- Anti-inflammatory Properties: Certain pyridine derivatives have been investigated for their potential to alleviate inflammation, which could provide therapeutic avenues for treating inflammatory diseases.

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related compounds offers valuable insights:

- Pyridine Derivative Studies: A study focused on 2-bromopyridines demonstrated their versatility as synthons for heteroarylated compounds, indicating that modifications to the pyridine ring can significantly influence biological activity and reactivity .

- Biological Interactions: Research on 5-bromo-2-(bromomethyl)-3-methoxypyridine highlighted its significant biological activity through interactions with enzymes and receptors, suggesting that similar mechanisms may be applicable to this compound .

The mechanism of action for this compound likely involves:

- Nucleophilic Substitution Reactions: The bromomethyl group acts as an effective leaving group, facilitating reactions with various nucleophiles.

- Receptor Interaction: The compound may engage in non-covalent interactions with biomolecules, influencing their activity through mechanisms such as π-π stacking and hydrogen bonding .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(Bromomethyl)-3-methoxypyridine, and what safety precautions are critical during synthesis?

- Methodological Answer : A common approach involves nucleophilic substitution or bromination of pre-functionalized pyridine derivatives. For example, reactions under anhydrous conditions using DMF as a solvent and potassium carbonate as a base at elevated temperatures (e.g., 110°C) are effective . Safety measures include using fume hoods to handle volatile reagents, wearing appropriate PPE (gloves, goggles), and ensuring proper disposal of brominated waste due to potential toxicity .

Q. How can researchers purify this compound to achieve high yields and purity?

- Methodological Answer : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended for purification. Liquid-liquid extraction using ethyl acetate and water, followed by drying over sodium sulfate, can remove polar impurities . Recrystallization from dichloromethane/hexane mixtures may further enhance purity .

Advanced Research Questions

Q. How does the position of the bromomethyl and methoxy groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The methoxy group at the 3-position acts as an electron-donating group, directing electrophilic substitution to the 4-position. However, steric hindrance from the bromomethyl group at the 2-position may favor coupling at the 5-position. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can confirm reactivity patterns .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify substituent positions (e.g., methoxy protons at ~3.8 ppm, bromomethyl protons at ~4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHBrNO: [M+H] calcd. 202.9844) .

- X-ray Crystallography : Resolves steric effects and crystal packing, critical for understanding reactivity in solid-phase synthesis .

Q. How should researchers address discrepancies in reported reaction yields for bromomethylated pyridine derivatives?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, increasing reaction time from 12 to 24 hours improved yields in analogous bromomethylpyridine syntheses from 65% to 89% . Cross-referencing with kinetic studies (e.g., Arrhenius plots) helps validate optimal conditions .

Q. What strategies mitigate decomposition of this compound during storage?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the bromomethyl group. Stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/w can inhibit radical-mediated degradation. Regular HPLC monitoring (e.g., C18 column, acetonitrile/water mobile phase) detects degradation products like 3-methoxypyridine-2-methanol .

Data Contradiction Analysis

Q. Why do studies report conflicting reactivity trends for bromomethylpyridines in nucleophilic substitutions?

- Analysis : Discrepancies arise from competing mechanisms (S2 vs. SAr). For example, electron-withdrawing groups (e.g., trifluoromethyl) enhance SAr pathways, while steric hindrance from the methoxy group may favor S2. Comparative studies using isotopic labeling (O in methoxy groups) or kinetic isotope effects (KIE) can clarify dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.